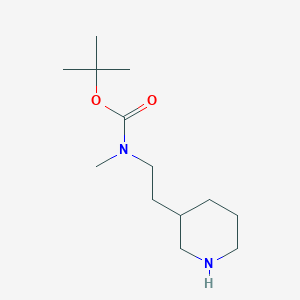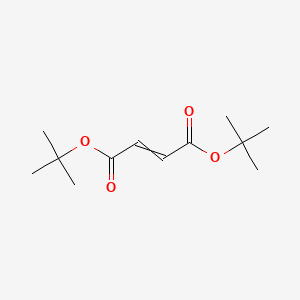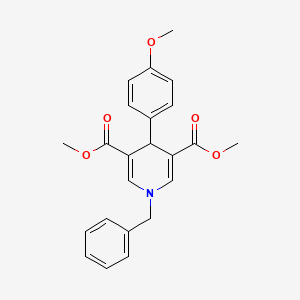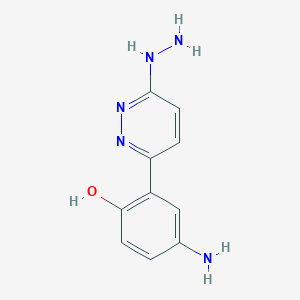
tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate: is a synthetic organic compound belonging to the piperidine family. It is a colorless, odorless solid that is soluble in water and polar organic solvents. This compound is often used as a reagent for the synthesis of other organic compounds, as a catalyst in chemical reactions, and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate typically involves the reaction of 3-t-butoxycarbonylaminopiperidin-1-carboxylic acid benzyl ester with methyl iodide in the presence of sodium hydride and N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by extraction with ethyl acetate and water. The organic layer is then washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the substituent introduced but can include various alkylated or acylated derivatives.
Scientific Research Applications
tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of other organic compounds and as a catalyst in chemical reactions.
Biology: Studied for its potential biochemical and physiological effects.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used as a building block for more complex molecules in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
Comparison: tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate is unique due to its specific structure, which includes a tert-butyl group, a methyl group, and a piperidin-3-yl ethyl group. This unique structure allows it to interact with different molecular targets and pathways compared to similar compounds. Additionally, its solubility in water and polar organic solvents makes it versatile for various applications in scientific research and industry .
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(2-piperidin-3-ylethyl)carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-7-11-6-5-8-14-10-11/h11,14H,5-10H2,1-4H3 |
InChI Key |
ITIYZLUUEXVVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12449443.png)
![2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12449447.png)


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12449464.png)

![Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12449474.png)
![3-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B12449481.png)
![(2R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12449487.png)
![N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B12449504.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12449509.png)
![3-chloro-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B12449510.png)
![5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde](/img/structure/B12449515.png)
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione](/img/structure/B12449525.png)
